Okundoperoxide
CAS No.:
Cat. No.: VC1943054
Molecular Formula: C15H22O4
Molecular Weight: 266.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H22O4 |
|---|---|
| Molecular Weight | 266.33 g/mol |
| IUPAC Name | (3R,4aS,8aS)-3-[(E)-4-hydroxybut-2-en-2-yl]-5,5,8a-trimethyl-4,4a-dihydro-3H-1,2-benzodioxin-6-one |
| Standard InChI | InChI=1S/C15H22O4/c1-10(6-8-16)11-9-12-14(2,3)13(17)5-7-15(12,4)19-18-11/h5-7,11-12,16H,8-9H2,1-4H3/b10-6+/t11-,12+,15+/m1/s1 |
| Standard InChI Key | NUNJRUBEEMMTJA-JBTZHDNBSA-N |
| Isomeric SMILES | C/C(=C\CO)/[C@H]1C[C@@H]2[C@](C=CC(=O)C2(C)C)(OO1)C |
| Canonical SMILES | CC(=CCO)C1CC2C(C(=O)C=CC2(OO1)C)(C)C |
Introduction
Chemical Identity and Structure
Okundoperoxide (compound 1) is a bicyclic cyclofarnesylsesquiterpene endoperoxide isolated from the roots of Scleria striatinux (syn. S. striatonux) of the Cyperaceae family . High-resolution ESI-MS analysis determined a molecular formula of C₁₅H₂₂O₄ with five degrees of unsaturation, presenting a sodiated parent ion with a mass of 289.1402 . The compound features a cyclic endoperoxide structural moiety that is critical to its biological activity .
Structurally, okundoperoxide contains several distinct features:
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A cyclic endoperoxide moiety
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A 4,4-disubstituted Z-enone substructure
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An acyclic E-olefin geometry
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A six-membered ring with specific stereochemical arrangements
The stereochemical configuration reveals a trans ring fusion with specific relative configurations determined through NOE (Nuclear Overhauser Effect) observations. The acyclic E-olefin geometry was established based on the enhancement of H-1 by H-15 in NMR studies .
Spectroscopic Properties
The IR spectrum of okundoperoxide exhibits characteristic absorption bands for hydroxy (3477 cm⁻¹) and carbonyl (1674 cm⁻¹) groups. The latter absorption is indicative of a conjugated enone, which is confirmed by the chemical shifts of olefinic proton signals (δ 6.73 and 5.94) and carbon resonances (δ 150.3 and 127.9), along with the carbonyl carbon signal (δ 203.2) .
The ¹H-¹H COSY spectrum revealed an isolated four-spin system including a proton at δ 1.96 with three large coupling constants (13.0, 13.0, 11.2 Hz), suggesting an axial-like methylene proton in a six-membered ring, flanked by two vicinal, trans methine protons .
Table 1 presents the complete NMR data for okundoperoxide:
| Position | δ¹³C | δ¹H | Multiplicity | J (Hz) | COSY | HMBC |
|---|---|---|---|---|---|---|
| 1 | 124.7 | 5.75 | t | 6.6 | H-2 | C-3, C-15 |
| 2 | 58.9 | 4.26 | m | H-1, H-3 | C-1, C-3, C-4 | |
| 3 | 80.8 | |||||
| 4 | 38.4 | 1.96 | ddd | 13.0, 13.0, 11.2 | H-5a, H-5b | C-2, C-3, C-5, C-6, C-15 |
| 5ax | 24.4 | 1.93 | ddd | 13.0, 13.0, 3.3 | H-4, H-5b, H-6 | C-3, C-4, C-6, C-7 |
| 5eq | 1.70 | dddd | 13.2, 3.0, 2.5, 0.8 | H-4, H-5a, H-6 | C-6, C-7 | |
| 6 | 49.3 | 2.45 | dd | 12.9, 3.3 | H-5a, H-5b | C-5, C-7, C-11, C-12, C-13 |
| 7 | 79.4 | |||||
| 8 | 150.3 | 6.73 | dd | 10.2, 0.8 | H-9 | C-6, C-10 |
| 9 | 127.9 | 5.94 | d | 10.2 | H-8 | C-7, C-11 |
| 10 | 203.2 | |||||
| 11 | 43.5 | |||||
| 12 | 20.5 | 1.09 | s | C-6, C-10, C-11, C-13 | ||
| 13 | 26.0 | 1.19 | s | C-6, C-10, C-11, C-12 | ||
| 14 | 21.1 | 1.59 | s | C-6, C-7, C-8 | ||
| 15 | 13.8 | 1.76 | dt | 1, 1 | H-1, H-2 | C-2, C-3, C-4 |
| OH | 1.36 | br t | 5.3 |
Isolation and Source
Botanical Source
Okundoperoxide was isolated from Scleria striatinux de Wild (syn. S. striatonux), a plant belonging to the Cyperaceae family. This plant is utilized as a local spice in parts of Cameroon, and its roots are traditionally used as an herbal tea for treating fevers, suggesting indigenous recognition of its medicinal properties . The ethnomedicinal use of the plant for fever treatment aligns with the later discovered antimalarial properties of okundoperoxide.
Isolation Procedure
The isolation of okundoperoxide was achieved through bioassay-guided fractionation, a technique that prioritizes biologically active components during the isolation process . The procedure involved:
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Collection of S. striatinux roots from Oku in the Northwest Province of Cameroon
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Preparation of dried root extracts using CH₂Cl₂/MeOH
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Gradient chromatography on silica gel
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Size exclusion chromatography (SEC) on Sephadex LH-20
This process yielded okundoperoxide with an Rf value of 0.3 in 3:2 hexanes:EtOAc . It's worth noting that okundoperoxide was found to be unstable under gas chromatographic analysis conditions, a property attributed to its peroxide functional group .
Biological Activity
Structure-Activity Relationship
The cyclic endoperoxide moiety present in okundoperoxide is believed to play a crucial role in its antimalarial activity . This functional group is also found in artemisinin, a well-established antimalarial drug derived from the Chinese medicinal plant Artemisia annua . The endoperoxide bridge is thought to be responsible for generating reactive oxygen species that damage parasite proteins and ultimately lead to parasite death.
Cytotoxicity Profile
An important aspect of any potential therapeutic compound is its selectivity for the pathogen over host cells. Okundoperoxide demonstrated relatively low cytotoxicity with an IC₅₀ value of 22,700 ng/mL . This favorable selectivity index (ratio of cytotoxic concentration to effective antimalarial concentration) suggests that okundoperoxide could potentially be developed further as an antimalarial agent with an acceptable safety profile.
Significance in Natural Product Research
Structural Novelty
Okundoperoxide represents a structurally unique bicyclofarnesyl sesquiterpene endoperoxide . Its discovery contributes to the growing body of knowledge on structurally diverse natural products with potential medicinal applications, particularly in the fight against malaria.
Contribution to Traditional Medicine Validation
The isolation of okundoperoxide from S. striatinux, a plant traditionally used to treat fevers in Cameroon, provides scientific validation for indigenous medicinal practices . This exemplifies the value of ethnopharmacological approaches in identifying promising lead compounds for drug discovery.
Perspectives in Antimalarial Drug Development
The discovery of okundoperoxide adds to the arsenal of naturally derived lead compounds with potential for development into novel antimalarial drugs . As malaria parasites continue to develop resistance to existing treatments, the need for new antimalarial compounds with novel mechanisms of action becomes increasingly urgent.
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